molecular formula C14H17N3O4 B2961266 3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034524-99-5

3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No. B2961266
CAS RN: 2034524-99-5
M. Wt: 291.307
InChI Key: YEJMLGQJMNRQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in many important biomolecules like heme . It also contains a piperidine ring, which is a common structure in many pharmaceuticals , and an oxazolidine-2,4-dione group, which is a type of lactam and is present in several antibiotics .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a complex arrangement of rings and functional groups. The pyrrole and piperidine rings provide a rigid, three-dimensional structure, which could have implications for the compound’s interactions with biological targets .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the pyrrole ring is aromatic and thus relatively stable, but can be made to react under certain conditions . The oxazolidine-2,4-dione group could potentially undergo hydrolysis, reverting to a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound a base, and the various oxygen atoms could allow for hydrogen bonding .

Scientific Research Applications

Drug Synthesis and Design

Piperidine derivatives are crucial in the pharmaceutical industry for the design and synthesis of drugs. They are present in more than twenty classes of pharmaceuticals, including alkaloids . The structure of 3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione makes it a potential candidate for the synthesis of biologically active compounds, particularly in the development of novel drugs with improved efficacy and reduced side effects.

Biological Activity and Pharmacological Application

The biological activity of piperidine derivatives is well-documented, with applications across a spectrum of pharmacological fields . This includes potential uses in the treatment of various diseases due to their interaction with biological receptors. The compound could be explored for its efficacy in treating conditions that are responsive to piperidine-based treatments.

Chemical Synthesis and Methodology

Piperidine derivatives are also important in chemical synthesis. They serve as building blocks for creating complex molecules through intra- and intermolecular reactions . The compound 3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione could be used in the development of new synthetic methodologies, potentially leading to faster and more cost-effective production processes.

Targeted Protein Degradation

In the field of proteomics, piperidine derivatives can be used as linkers in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This application is particularly relevant in the context of diseases where the degradation of specific proteins is beneficial, such as in certain cancers.

Development of Dual Inhibitors

Piperidine derivatives have been designed as dual inhibitors for clinically resistant kinase targets . The compound 3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione could be investigated for its potential as a dual inhibitor, which would be valuable in the treatment of diseases like cancer where resistance to single-target drugs is a significant challenge.

Heterocyclic Chemistry Research

As a heterocyclic compound, 3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione contributes to the field of heterocyclic chemistry, which is fundamental to the pharmaceutical industry . Research into the properties and reactions of this compound can provide insights into the broader class of heterocyclic compounds, leading to the discovery of new drugs and treatments.

Future Directions

The potential applications of this compound would depend on its biological activity. Given its structural features, it could be of interest in the development of new pharmaceuticals or biologically active compounds .

properties

IUPAC Name

3-[1-(2-pyrrol-1-ylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c18-12(9-15-5-1-2-6-15)16-7-3-11(4-8-16)17-13(19)10-21-14(17)20/h1-2,5-6,11H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJMLGQJMNRQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.